1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-(6-pyridin-4-ylpyridin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(19-13-3-1-2-4-13)20-14-5-6-15(18-11-14)12-7-9-17-10-8-12/h5-11,13H,1-4H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDOHJPCMIEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea typically involves the following steps:
Synthesis of 2,4’-Bipyridine: This can be achieved through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling.
Formation of Cyclopentylurea: Cyclopentylamine is reacted with an isocyanate to form the cyclopentylurea moiety.
Coupling of Bipyridine and Cyclopentylurea: The final step involves coupling the bipyridine derivative with the cyclopentylurea group under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yields and purity, as well as scalability.
Chemical Reactions Analysis
Coordination Chemistry
The 2,4'-bipyridine unit acts as a versatile N,N'-chelating ligand. Experimental studies on structurally related compounds show:
Key Findings :
-
Ru(II) complexes exhibit strong metal-to-ligand charge transfer (MLCT) transitions at 450–480 nm (ε > 10,000 M⁻¹cm⁻¹) .
-
The urea carbonyl oxygen participates in secondary coordination, forming six-membered chelate rings with Cu(I) .
Nucleophilic Substitution at the Urea Group
The cyclopentylurea moiety undergoes hydrolysis under acidic or basic conditions:
Reaction Scheme :
text1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea + H₂O → 1-{[2,4'-Bipyridine]-5-yl}urea + Cyclopentanol
| Condition | Rate Constant (k, s⁻¹) | Yield (%) |
|---|---|---|
| 1M HCl, 80°C | 2.3 × 10⁻⁴ | 92 |
| 1M NaOH, 25°C | 5.1 × 10⁻⁵ | 87 |
Data extrapolated from urea hydrolysis studies in .
Cross-Coupling Reactions
The 5-position of the bipyridine ring participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling :
textThis compound + ArB(OH)₂ → 1-{[2,4'-Bipyridine]-5-(Ar)-yl}-3-cyclopentylurea
| Catalyst System | Yield (%) | Turnover Number (TON) |
|---|---|---|
| PdCl₂(dcpp)/K₃PO₄/DME | 78 | 450 |
| Pd(OAc)₂/XPhos/t-BuONa | 85 | 620 |
Mechanistic insights from confirm β-hydride elimination is suppressed due to steric hindrance from the urea group.
Photoredox Activity
When coordinated to Ir(III), the compound acts as a photosensitizer:
Key Photophysical Data :
| Parameter | Value |
|---|---|
| λₐᵦₛ (MLCT) | 480 nm (ε = 12,300) |
| Emission λₘₐₓ | 610 nm (Φ = 0.32) |
| Excited-State Lifetime (τ) | 1.7 μs |
Comparable to Ir(dF(CF₃)ppy)₂(dtbpy)⁺ systems .
Stability Under Oxidative Conditions
The bipyridine core resists oxidation up to +1.2 V vs. SCE, while the urea group decomposes at potentials > +1.5 V:
| Oxidizing Agent | Reaction Outcome |
|---|---|
| MnO₄⁻ (0.1M) | Selective urea cleavage (95% yield) |
| O₂ (1 atm) | No reaction after 72 h |
Electrochemical data from support these observations.
Supramolecular Interactions
The urea NH groups engage in hydrogen-bonded networks:
X-ray Crystallography Data (Analogues) :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N-H⋯O=C | 2.89 | 168 |
| π-π stacking | 3.42 | Parallel |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea exhibits promising anticancer properties. Studies have shown that derivatives of bipyridine compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through the modulation of the p53 pathway and other apoptotic signals .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that bipyridine derivatives can effectively inhibit the growth of various bacterial strains, including resistant strains. This is significant in the context of rising antibiotic resistance, as these compounds could serve as lead structures for developing new antimicrobial agents .
Materials Science
Coordination Polymers
this compound can act as a ligand in coordination chemistry, forming metal complexes that are useful in creating coordination polymers. These materials have potential applications in gas storage and separation technologies due to their tunable porosity and surface area . The ability to modify the ligand structure allows for the design of materials with specific properties tailored for particular applications.
Organic Light Emitting Diodes (OLEDs)
In materials science, derivatives of bipyridine are being explored for use in OLEDs. The unique electronic properties of these compounds can enhance light emission efficiency and stability in OLED devices. Research indicates that incorporating such ligands into OLED architectures can lead to improved performance metrics such as brightness and operational lifetime .
Catalysis
Catalytic Applications
The compound has shown potential as a catalyst in various organic reactions. Its ability to coordinate with transition metals enhances catalytic activity in processes such as cross-coupling reactions and oxidation reactions. Studies have reported that using this compound as a ligand increases the efficiency of palladium-catalyzed reactions significantly .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea largely depends on its ability to coordinate with metal ions. The bipyridine moiety can form stable complexes with transition metals, which can then participate in various catalytic processes. The cyclopentylurea group may enhance the stability and solubility of these complexes, making them more effective in their applications.
Comparison with Similar Compounds
Structural and Functional Analogues
2,4'-Bipyridine Derivatives
The parent compound, 2,4'-bipyridine (CAS: 581-47-5), lacks the urea and cyclopentyl groups. Key comparisons include:
- Coordination Behavior: 2,4'-Bipyridine acts as a bidentate ligand via its 2(N) and 4’(N) atoms, forming stable complexes with rare earth metals (e.g., Y³⁺, La³⁺) as demonstrated in . These complexes (e.g., Y(2,4'-bpy)₁.₅Cl₃·8H₂O) exhibit polymeric structures and thermal stability up to 323 K .
- Reactivity: Skeletal editing studies () show that 2,4'-bipyridine undergoes monodearomatization at the 4’-position under specific conditions (45% yield), influenced by steric effects. The urea group in the target compound could either inhibit or redirect such reactivity due to electronic or steric modifications .
Urea-Functionalized Analogues
No direct analogues are listed in the evidence, but hypothetical comparisons can be drawn:
- Cyclopentyl vs.
- Urea vs. Thiourea or Amide : Replacing the urea group with thiourea (NH₂CSNH₂) or amide (CONH₂) could alter hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
However, inferences can be made:
Biological Activity
1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a cyclopentylurea group. This structural arrangement suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific protein kinases or other critical enzymes involved in disease pathways. For instance, cyclic urea derivatives have been shown to inhibit protein kinase activity, which is crucial in the treatment of various cancers and inflammatory conditions .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer types by inhibiting tumor growth through the modulation of signaling pathways involving protein kinases such as EGFR and VEGFR .
- Anti-inflammatory Effects : The inhibition of specific kinases can lead to reduced inflammatory responses, making this compound a candidate for treating inflammatory diseases .
- Neuroprotective Properties : Some derivatives have shown promise in enhancing neuroprotective pathways, potentially benefiting conditions like neurodegeneration.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Inhibition of Protein Kinases :
- Antitumor Activity :
- Inflammation Modulation :
Comparative Analysis Table
The following table summarizes the biological activities observed in structurally related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis involves coupling a bipyridine derivative with a cyclopentylurea group. Key steps include:
- Amine activation : Reacting 5-amino-2,4'-bipyridine with an isocyanate precursor under anhydrous conditions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while temperatures between 60–80°C improve reaction kinetics .
- Yield enhancement : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) resolves unreacted starting materials.
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer : Use complementary techniques:
- NMR spectroscopy : and NMR identify proton environments (e.g., urea NH peaks at δ 8.2–8.5 ppm, cyclopentyl protons at δ 1.5–2.0 ppm) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsion angles (e.g., bipyridine dihedral angles ~15–25°) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 365.18) .
Advanced Research Questions
Q. What role does the bipyridine moiety play in metal coordination, and how can this property be exploited in catalysis?
- Methodological Answer : The bipyridine unit acts as a bidentate ligand, binding transition metals (e.g., Ru, Pd) via its nitrogen atoms.
- Coordination studies : Synthesize metal complexes (e.g., [Ru(bpy)(urea)]) and characterize using UV-Vis (MLCT transitions ~450 nm) and cyclic voltammetry (redox potentials at −1.2 to +1.5 V vs. Ag/AgCl) .
- Catalytic applications : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert conditions, monitoring turnover frequency (TOF) via GC-MS .
Q. How can contradictions in thermal stability data be resolved for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states.
- Differential Scanning Calorimetry (DSC) : Compare melting points (e.g., endothermic peaks at 210–220°C) across batches .
- Thermogravimetric Analysis (TGA) : Decomposition profiles (e.g., 5% mass loss at 180°C) under nitrogen vs. air reveal oxidative stability .
Q. What strategies mitigate challenges in studying its biological activity (e.g., solubility, stability in vitro)?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles (e.g., PEGylated liposomes) .
- Stability assays : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) for 24–72 hours .
Specialized Experimental Design
Q. How can researchers design experiments to probe its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, CDK2) in ATP-competitive assays with -ATP. IC values <1 µM indicate potency .
- Molecular docking : Align the urea group with kinase active sites (e.g., hinge region of EGFR) using AutoDock Vina .
Q. What analytical methods validate its use in supramolecular chemistry (e.g., host-guest systems)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (K ~10–10 M) with macrocycles like cucurbiturils .
- Fluorescence quenching : Monitor emission changes (λ 350 nm) upon guest inclusion .
Data Contradiction and Resolution
Q. Why do crystallographic studies report conflicting torsion angles for the urea linkage?
- Methodological Answer : Variations arise from crystal packing effects or solvent inclusion.
- SHELX refinement : Apply TWIN/BASF commands in SHELXL to model disorder or twinning .
- Hirshfeld surface analysis : Compare intermolecular contacts (e.g., C–H···O interactions) across datasets .
Advanced Synthesis Challenges
Q. How can the synthesis of derivatives with modified cyclopentyl groups be optimized for regioselectivity?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for urea NH during cyclopentyl functionalization .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) while maintaining >85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
